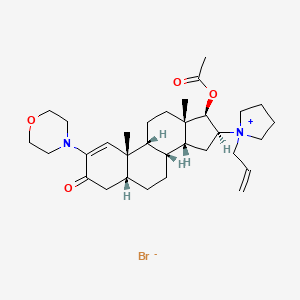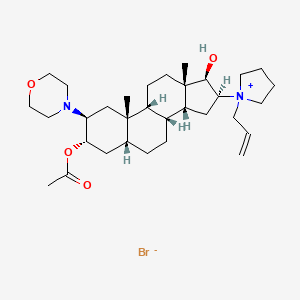
1,2-ETHYLENEBIS(9-FLUORENYL)ZIRCONIUM DICHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride is a metallocene compound that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which consists of a zirconium center coordinated to two fluorenyl ligands and two chloride ions. It is often used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2-ethylenebis(9-fluorenyl) in the presence of a suitable solvent. The reaction typically requires an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for use in catalytic applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride primarily undergoes reactions typical of metallocenes, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used to replace the chloride ligands.
Major Products
Scientific Research Applications
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2-ethylenebis(9-fluorenyl)zirconium dichloride exerts its catalytic effects involves the activation of olefins through coordination to the zirconium center. This coordination facilitates the insertion of the olefin into the zirconium-carbon bond, leading to the growth of the polymer chain. The presence of co-catalysts, such as methylaluminoxane, enhances the catalytic activity by stabilizing the active species and promoting the polymerization process .
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2)
- Rac-ethylenebis(1-indenyl)zirconium dichloride
- Rac-dimethylsilylbis(1-indenyl)zirconium dichloride
Uniqueness
1,2-Ethylenebis(9-fluorenyl)zirconium dichloride is unique due to its fluorenyl ligands, which provide distinct electronic and steric properties compared to cyclopentadienyl or indenyl ligands. These properties influence the catalyst’s activity and selectivity in polymerization reactions, making it suitable for producing specific types of polyolefins with desired characteristics .
Properties
CAS No. |
148799-37-5 |
|---|---|
Molecular Formula |
C28H20Cl2Zr 10* |
Molecular Weight |
518.59 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


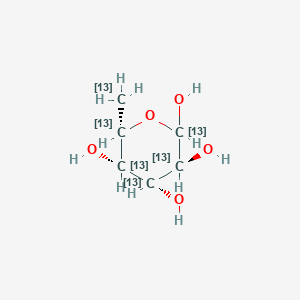
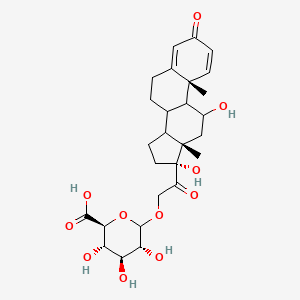
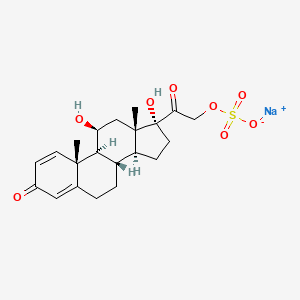
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)

